molecular formula C6H13O5P B15299742 Dimethyl (3-methoxy-2-oxopropyl)phosphonate

Dimethyl (3-methoxy-2-oxopropyl)phosphonate

Cat. No.: B15299742
M. Wt: 196.14 g/mol
InChI Key: SMGURJQPNXWSTL-UHFFFAOYSA-N
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Description

Dimethyl (3-methoxy-2-oxopropyl)phosphonate is an organic compound with the molecular formula C6H13O5P. It is a phosphonate ester that is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-methoxy-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of trialkyl phosphites with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired compound . The reaction conditions typically involve heating the reactants in the presence of a solvent such as toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methoxy-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphonate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3-methoxy-2-oxopropyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-methoxy-2-oxopropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it can interfere with metabolic pathways by inhibiting key enzymes involved in those pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-methoxy-2-oxopropyl)phosphonate is unique due to its methoxy group, which imparts different chemical properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the methoxy group plays a crucial role in the reaction mechanism .

Properties

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methoxypropan-2-one

InChI

InChI=1S/C6H13O5P/c1-9-4-6(7)5-12(8,10-2)11-3/h4-5H2,1-3H3

InChI Key

SMGURJQPNXWSTL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CP(=O)(OC)OC

Origin of Product

United States

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